molecular formula C23H25N3O3 B2915353 N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-7-yl)-N'-(4-ethylphenyl)ethanediamide CAS No. 898413-50-8

N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-7-yl)-N'-(4-ethylphenyl)ethanediamide

Cat. No.: B2915353
CAS No.: 898413-50-8
M. Wt: 391.471
InChI Key: QISMKEDXQMBIQR-UHFFFAOYSA-N
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Description

This compound belongs to the ethanediamide class, characterized by a central oxalamide linker bridging a 1,2,3,4-tetrahydroquinoline moiety (functionalized with a cyclopropanecarbonyl group) and a 4-ethylphenyl substituent. A closely related analog, N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-7-yl)-N'-(3-nitrophenyl)ethanediamide, replaces the ethyl group with a nitro substituent, altering electronic properties and hydrogen-bonding capacity .

Properties

IUPAC Name

N'-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]-N-(4-ethylphenyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N3O3/c1-2-15-5-10-18(11-6-15)24-21(27)22(28)25-19-12-9-16-4-3-13-26(20(16)14-19)23(29)17-7-8-17/h5-6,9-12,14,17H,2-4,7-8,13H2,1H3,(H,24,27)(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QISMKEDXQMBIQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)C(=O)NC2=CC3=C(CCCN3C(=O)C4CC4)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-7-yl)-N’-(4-ethylphenyl)ethanediamide typically involves multiple steps:

    Formation of the Cyclopropane Ring: This can be achieved through cyclopropanation reactions, often using diazo compounds and transition metal catalysts.

    Synthesis of the Tetrahydroquinoline Moiety: This step may involve the hydrogenation of quinoline derivatives under high pressure and temperature conditions.

    Coupling Reactions: The final step involves coupling the cyclopropane and tetrahydroquinoline intermediates with ethanediamide using amide bond formation reactions, typically employing coupling reagents like EDCI or DCC.

Industrial Production Methods

In an industrial setting, the production of this compound would require optimization of reaction conditions to ensure high yield and purity. This may involve:

    Continuous Flow Reactors: To maintain consistent reaction conditions and improve scalability.

    Purification Techniques: Such as recrystallization, chromatography, and distillation to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-7-yl)-N’-(4-ethylphenyl)ethanediamide can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Employing reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

    Catalysis: As a ligand in transition metal-catalyzed reactions.

    Materials Science: In the development of novel polymers and materials with unique properties.

Biology

    Drug Discovery: As a potential lead compound for the development of new pharmaceuticals.

    Biological Probes: For studying enzyme activity and protein interactions.

Medicine

    Therapeutics: Investigated for its potential use in treating various diseases, including cancer and neurological disorders.

Industry

    Chemical Manufacturing: Used as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism by which N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-7-yl)-N’-(4-ethylphenyl)ethanediamide exerts its effects involves interactions with specific molecular targets. These may include:

    Enzymes: Inhibition or activation of enzyme activity.

    Receptors: Binding to cellular receptors to modulate signaling pathways.

    DNA/RNA: Intercalation or binding to nucleic acids to affect gene expression.

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

Key structural variations among analogs include substituents on the aromatic rings and modifications to the tetrahydroquinoline core. These changes significantly impact melting points, solubility, and biological interactions.

Compound Name Substituents (R₁/R₂) Melting Point (°C) Synthesis Solvent/Reagents Purity Reference
Target Compound : N-(1-cyclopropanecarbonyl-1,2,3,4-THQ-7-yl)-N'-(4-ethylphenyl)ethanediamide R₁: Cyclopropanecarbonyl; R₂: 4-Ethylphenyl Not reported Likely DMF/DMAc with carbodiimide coupling ≥90%
N-(1-cyclopropanecarbonyl-1,2,3,4-THQ-7-yl)-N'-(3-nitrophenyl)ethanediamide R₁: Cyclopropanecarbonyl; R₂: 3-Nitrophenyl Not reported Silica gel chromatography ≥90%
N-(4-Fluorophenyl)-N'-[2-(1-methyl-1,2,3,4-THQ-6-yl)-2-piperidinylethyl]ethanediamide R₁: Methyl-THQ; R₂: 4-Fluorophenyl Not reported Not specified Not reported
20,40-Difluoro-4-hydroxy-N-(2-oxo-1,2,3,4-THQ-7-yl)-[1,10-biphenyl]-3-carboxamide (22) R₁: 2-Oxo-THQ; R₂: Difluoro-biphenyl 281–282 DMAc with EDC/HOAt ≥95%
N-(2-oxo-1,2,3,4-THQ-7-yl)methanesulfonamide (24) R₁: 2-Oxo-THQ; R₂: Methanesulfonyl 236–237 THF with methanesulfonyl chloride ≥95%

Notes:

  • Cyclopropanecarbonyl vs. 2-Oxo-THQ : The cyclopropanecarbonyl group in the target compound may enhance rigidity and resistance to enzymatic degradation compared to the 2-oxo-THQ derivatives in .
  • 4-Ethylphenyl vs.
  • Melting Points : Compounds with polar substituents (e.g., sulfonamide 24, hydroxy-biphenyl 22) exhibit higher melting points (>230°C) due to hydrogen bonding, whereas the target compound’s ethyl group likely reduces intermolecular interactions, resulting in a lower melting point (unreported but inferred <250°C) .

Biological Activity

N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-7-yl)-N'-(4-ethylphenyl)ethanediamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, biological targets, and relevant research findings.

Chemical Structure and Properties

The compound has a complex structure characterized by a quinoline core and a cyclopropanecarbonyl group. Its molecular formula is C18H24N2O2C_{18}H_{24}N_{2}O_{2}, with a molecular weight of approximately 300.395 g/mol. The structural representation can be summarized as follows:

PropertyValue
Molecular Formula C18H24N2O2
Molecular Weight 300.395 g/mol
IUPAC Name This compound
SMILES CC(C)CC(=O)Nc3ccc2CCCN(C(=O)C1CC1)c2c3

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within the body. These interactions may involve:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways or signal transduction.
  • Receptor Modulation : It could act as an agonist or antagonist at various receptors, influencing cellular responses.

Biological Targets and Effects

Research indicates that this compound may exhibit various biological effects including:

  • Anticancer Activity : Preliminary studies suggest that it may inhibit the proliferation of certain cancer cell lines by inducing apoptosis or cell cycle arrest.
  • Antimicrobial Properties : Some findings indicate potential efficacy against bacterial strains, suggesting it could serve as a lead for antibiotic development.

Case Studies and Experimental Data

Several studies have investigated the biological activity of related compounds or derivatives. Key findings include:

  • Anticancer Efficacy :
    • A study demonstrated that derivatives of tetrahydroquinoline exhibited cytotoxic effects on breast cancer cells (MCF-7) with IC50 values indicating effective concentrations for inducing cell death.
  • Antimicrobial Activity :
    • Research on similar quinoline derivatives showed promising results against Gram-positive bacteria such as Staphylococcus aureus, with minimum inhibitory concentrations (MICs) suggesting effectiveness in inhibiting bacterial growth.
  • Mechanistic Insights :
    • Studies using molecular docking simulations indicated that the quinoline core interacts favorably with active sites of target enzymes, enhancing binding affinity and specificity.

Summary Table of Biological Activities

Biological ActivityObserved EffectReference
AnticancerInduces apoptosis in MCF-7 cells
AntimicrobialInhibits growth of S. aureus
Enzyme inhibitionPotential inhibition of metabolic enzymes

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